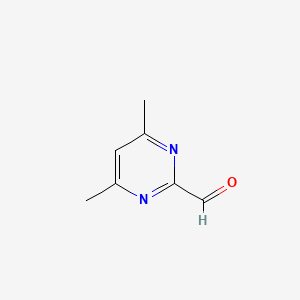

4,6-Dimethylpyrimidine-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethylpyrimidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-3-6(2)9-7(4-10)8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSKIGHLQNUCNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dimethylpyrimidine 2 Carbaldehyde and Its Chemical Precursors

Approaches to the Direct Synthesis of 4,6-Dimethylpyrimidine-2-carbaldehyde

Direct synthetic routes to this compound are not extensively documented in readily available scientific literature. However, established organic chemistry principles allow for the exploration of several potential pathways, including the conversion of precursors, formylation reactions, and the transformation of halogenated intermediates.

Exploration of Precursor Conversion Routes

One plausible, though not specifically documented, method for synthesizing this compound is through the selective oxidation of a suitable precursor, such as 2-methyl-4,6-dimethylpyrimidine or 4,6-dimethyl-2-hydroxymethylpyrimidine. The methyl group at the 2-position of the pyrimidine (B1678525) ring is activated by the adjacent nitrogen atoms, making it susceptible to oxidation. Reagents like selenium dioxide (SeO₂) are known for converting activated methyl groups into aldehydes. While the oxidation of 6-methyl-2,4-dioxypyrimidine using selenious acid has been reported to yield the corresponding aldehyde, specific studies on 2-methyl-4,6-dimethylpyrimidine are not prevalent researchgate.net.

Formylation Reactions on the Pyrimidine Ring System

The direct introduction of a formyl (-CHO) group onto a heterocyclic ring is a common strategy. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. bohrium.comstackexchange.com This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). bohrium.comgoogle.com The resulting electrophilic iminium salt can then attack the aromatic ring. google.com

For 4,6-dimethylpyrimidine (B31164), the target for formylation would be the C-2 position. However, the application of the Vilsmeier-Haack reaction for the direct formylation of 4,6-dimethylpyrimidine at this position is not specifically described in the reviewed literature. Studies on similar substrates, such as 2-methylpyrimidine-4,6-diol, have shown that formylation occurs at the electron-rich C-5 position rather than substituting a group at the C-2 position.

Transformation of Halogenated Pyrimidine Precursors

A versatile approach to synthesizing pyrimidine aldehydes involves the use of halogenated precursors. A compound such as 2-chloro- or 2-bromo-4,6-dimethylpyrimidine could serve as a starting material. The halogen at the 2-position can be converted into an aldehyde group through several methods:

Metal-Halogen Exchange followed by Formylation : The halogenated pyrimidine could be treated with an organolithium reagent (e.g., n-butyllithium) at low temperatures to form a 2-lithiated intermediate. This highly reactive species can then be quenched with a formylating agent like DMF to yield the desired aldehyde.

Nucleophilic Substitution followed by Hydrolysis : The halogen can be displaced by a nucleophile that can be later converted to an aldehyde. For instance, reaction with the sodium salt of diethyl malonate followed by hydrolysis and decarboxylation is a classic route, although multi-step.

Grignard Reagent Formation : Formation of a Grignard reagent from the halogenated precursor, followed by reaction with a formylating agent, presents another potential route.

While these are standard methodologies in organic synthesis, specific documented examples for the synthesis of this compound via these routes are not readily found.

Synthesis of Key 4,6-Dimethylpyrimidine-Derived Intermediates

The synthesis of the target aldehyde often relies on the availability of key intermediates. The preparation of 2-Amino-4,6-dimethylpyrimidine and 2-Hydrazino-4,6-dimethylpyrimidine is well-established.

Synthetic Routes to 2-Amino-4,6-dimethylpyrimidine

The most common and industrially significant method for synthesizing 2-Amino-4,6-dimethylpyrimidine is the condensation reaction of a guanidine salt with acetylacetone (2,4-pentanedione) in an aqueous alkaline medium. This process avoids the need for anhydrous solvents and elaborate recovery equipment, making it economically advantageous. The reaction proceeds efficiently at elevated temperatures.

Different guanidine salts and bases can be employed, with variations in reaction time and temperature affecting the yield. A patented process highlights these variations, demonstrating the robustness of the method.

| Guanidine Salt | Alkali | Temperature (°C) | Time (hours) | Reference |

|---|---|---|---|---|

| Guanidine Nitrate | Sodium Carbonate | 95-100 | 2 | researchgate.net |

| Guanidine Hydrochloride | Sodium Carbonate | 95-100 | 2 | researchgate.net |

| Guanidine Nitrate | Sodium Carbonate | 50-55 | 6 | researchgate.net |

Synthesis of 2-Hydrazino-4,6-dimethylpyrimidine

2-Hydrazino-4,6-dimethylpyrimidine is a valuable intermediate, often used in the synthesis of pyrazole-containing heterocyclic compounds. organic-chemistry.orgresearchgate.netmdpi.com It is typically synthesized via the nucleophilic substitution of a halogenated pyrimidine precursor. The established method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with hydrazine monohydrate.

A documented laboratory procedure specifies the reaction conditions as follows:

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-chloro-4,6-dimethylpyrimidine | Hydrazine monohydrate | Ethanol | Stirred at room temperature for 2 hours | 52% |

The reaction proceeds smoothly at room temperature, and the product precipitates from the reaction mixture, allowing for straightforward isolation by filtration.

Preparation of Other Substituted 4,6-Dimethylpyrimidines (e.g., 2-Chloro-4,6-dimethylpyrimidine, 2-Mercapto-4,6-dimethylpyrimidine)

The synthesis of precursors is a critical step in the pathway to producing this compound. Among the key intermediates are various substituted 4,6-dimethylpyrimidines, such as 2-mercapto-4,6-dimethylpyrimidine and 2-chloro-4,6-dimethylpyrimidine. These compounds serve as versatile building blocks for further functionalization of the pyrimidine ring.

Synthesis of 2-Mercapto-4,6-dimethylpyrimidine

A widely employed and efficient method for the synthesis of 2-mercapto-4,6-dimethylpyrimidine involves the cyclocondensation reaction of acetylacetone with thiourea. researchgate.netprepchem.com This reaction is typically acid-catalyzed and proceeds by heating the reactants in a suitable solvent, such as ethanol.

The general procedure involves suspending thiourea in an ethanolic solution of acetylacetone. Concentrated hydrochloric acid is then added to the mixture, which is subsequently heated under reflux. prepchem.com The reaction leads to the formation of 2-mercapto-4,6-dimethylpyrimidine hydrochloride as a crystalline precipitate. prepchem.com Neutralization of the hydrochloride salt, for instance with a 10% sodium hydroxide solution to a pH of approximately 7, yields the final product, 2-mercapto-4,6-dimethylpyrimidine, which can be isolated as pale yellow needle-like crystals.

One documented synthesis reports a yield of 80% for the hydrochloride salt. prepchem.com Another variation of this procedure reports a yield of 80.22% for the final neutralized product. The identity and purity of the compound are typically confirmed by melting point analysis and other spectroscopic methods.

Table 1: Synthesis of 2-Mercapto-4,6-dimethylpyrimidine

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Reaction Conditions | Product | Yield |

|---|---|---|---|---|---|

| Thiourea | Acetylacetone | Ethanol / Conc. HCl | Reflux, 2 hours | 2-Mercapto-4,6-dimethylpyrimidine hydrochloride | 80% prepchem.com |

| Thiourea | Acetylacetone | Ethanol / Conc. HCl | Reflux, followed by neutralization | 4,6-Dimethylpyrimidine-2-thiol | 80.22% |

Synthesis of 2-Chloro-4,6-dimethylpyrimidine

The conversion of a mercapto or hydroxyl group at the 2-position of the pyrimidine ring to a chloro group is a common and crucial transformation in pyrimidine chemistry. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.gov The reaction of hydroxy-pyrimidines with phosphorus oxychloride has been a standard procedure for over a century, often conducted by heating the substrate in excess POCl₃, sometimes in the presence of an organic base like pyridine or triethylamine. nih.govgoogle.com

While the direct conversion of 2-mercapto-4,6-dimethylpyrimidine is a logical synthetic step, detailed procedures often describe the chlorination of the corresponding hydroxyl analogue, 4,6-dimethylpyrimidin-2-ol. The general principle involves treating the pyrimidinol with phosphorus oxychloride. google.com In some procedures, a tertiary amine is added, which can act as a catalyst and an acid scavenger. google.com The reaction mixture is typically heated to reflux, and after completion, the excess POCl₃ is carefully quenched, often by pouring the reaction mixture into ice water. google.com The resulting 2-chloro-4,6-dimethylpyrimidine can then be isolated and purified.

Modern variations of this chlorination aim to reduce the environmental impact by using equimolar amounts of POCl₃ in a solvent-free process at high temperatures. nih.gov

Table 2: General Conditions for Chlorination of Pyrimidinols

| Starting Material | Chlorinating Agent | Additive/Solvent | General Conditions | Product |

|---|---|---|---|---|

| 4,6-Dimethylpyrimidin-2-ol | Phosphorus oxychloride (POCl₃) | Triethylamine | Reflux, followed by quenching in ice water | 2-Chloro-4,6-dimethylpyrimidine google.com |

| Hydroxypyrimidines | Phosphorus oxychloride (POCl₃) | Pyridine (optional) | Heating, often under reflux | Chloropyrimidines nih.gov |

Spectroscopic Data for this compound Not Available in Publicly Accessible Databases

A comprehensive search for detailed spectroscopic and structural analysis data for the chemical compound This compound (also known as 4,6-Dimethyl-2-pyrimidinecarboxaldehyde, CAS No. 27427-90-3) has concluded that specific experimental data for its advanced Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy is not available in the public domain through standard scientific databases and literature searches.

While the existence of the compound is confirmed through chemical supplier listings, the detailed research findings required to construct an in-depth analysis of its spectroscopic characteristics are absent from accessible peer-reviewed journals and spectral databases. The requested article, which was to be structured around a specific outline focusing solely on this compound, cannot be generated without this foundational experimental data.

Information is readily available for structurally related compounds, including 2-amino-4,6-dimethylpyrimidine, 4,6-dimethylpyrimidine, and 4,6-dimethylpyrimidine-2-thiol. This body of research provides insights into the spectroscopic behavior of the 4,6-dimethylpyrimidine core. However, the crucial spectral features of the 2-carbaldehyde functional group, which would be the focus of the specified analysis, remain uncharacterized in the available literature.

Therefore, a detailed and scientifically accurate article focusing exclusively on the spectroscopic characterization of this compound, as per the requested outline, cannot be provided at this time.

Spectroscopic Characterization and Structural Analysis of 4,6 Dimethylpyrimidine 2 Carbaldehyde Systems

Electronic Spectroscopy: UV-Visible (UV-Vis) Absorption Characteristics

The parent compound, 4,6-dimethylpyrimidine (B31164), exhibits a UV absorption maximum (λmax) as detailed in the table below. The introduction of a carbaldehyde group at the 2-position is expected to influence the electronic transitions. Aldehyde and ketone groups typically show a weak absorption band in the 270-300 nm region, which corresponds to an n→π* transition. masterorganicchemistry.com Furthermore, when a carbonyl group is in conjugation with a π system, such as the pyrimidine (B1678525) ring, it leads to a bathochromic (red) shift, moving the absorption maximum to a longer wavelength. masterorganicchemistry.com Therefore, 4,6-Dimethylpyrimidine-2-carbaldehyde is anticipated to have a more complex spectrum than the parent pyrimidine, with absorptions shifted to longer wavelengths. A study on a different, complex pyrimidine derivative identified an absorption maximum at 275 nm. nih.gov

| Compound | λmax (nm) | Solvent | Transition Type (Expected) |

|---|---|---|---|

| 4,6-Dimethylpyrimidine | 255 | Not Specified | π→π |

| This compound | Data not available | - | π→π and n→π* |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry is a crucial technique for determining the molecular weight and structural features of a compound through its fragmentation patterns. For this compound (C₇H₈N₂O), the exact molecular weight is 136.06 g/mol . The molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 136.

While the specific mass spectrum for this compound is not available, general fragmentation patterns for aldehydes and pyrimidine derivatives allow for the prediction of its primary fragmentation pathways. sphinxsai.comlibretexts.org Aldehydes commonly undergo cleavage of bonds adjacent to the carbonyl group, leading to two principal losses:

Loss of a hydrogen radical (H•): This results in a stable acylium ion [M-1]⁺ at m/z 135.

Loss of the formyl radical (•CHO): This cleavage results in an [M-29]⁺ fragment at m/z 107. libretexts.org

Further fragmentation of the pyrimidine ring itself can also occur, though the pyrimidine ring is generally stable. sapub.org The fragmentation of the core pyrimidine structure involves complex ring cleavages. researchgate.net

| m/z | Proposed Fragment | Description |

|---|---|---|

| 136 | [C₇H₈N₂O]⁺ | Molecular Ion (M⁺) |

| 135 | [C₇H₇N₂O]⁺ | Loss of H radical from the aldehyde group |

| 107 | [C₆H₇N₂]⁺ | Loss of the formyl radical (CHO) |

X-ray Crystallography for Precise Molecular and Crystal Structures

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, offering precise bond lengths, bond angles, and details on crystal packing.

Single Crystal X-ray Diffraction (SXRD) is a powerful technique that allows for the unambiguous determination of a molecule's connectivity and spatial arrangement in the solid state. unimi.it While the crystal structure of this compound has not been reported in the reviewed literature, studies on closely related derivatives provide insight into the geometry of the 4,6-dimethylpyrimidine moiety.

Powder X-ray Diffraction (PXRD) is an essential analytical tool for characterizing crystalline materials. mdpi.com It is primarily used to identify the crystalline phase of a compound and to assess its purity. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint." This technique is vital in pharmaceutical sciences and materials science for quality control, polymorphism studies, and to confirm that the bulk material corresponds to the structure determined by SXRD. mdpi.com Although PXRD is a standard characterization technique, a specific powder pattern for this compound is not available in the public domain without a prior single crystal study.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties onto this surface, one can gain a deeper understanding of the forces that govern crystal packing.

For a molecule like this compound, several types of intermolecular contacts would be expected to dominate the crystal packing. Hirshfeld analyses of other pyrimidine derivatives reveal the most significant contributions typically come from H···H, C···H/H···C, and N···H/H···N interactions. nih.govnih.gov

Given the structure of this compound, the following interactions would be anticipated:

H···H contacts: These are generally the most abundant type of contact. nih.gov

C–H···N and C–H···O hydrogen bonds: The aldehyde oxygen and pyrimidine nitrogens can act as hydrogen bond acceptors, interacting with hydrogen atoms from neighboring molecules.

π–π stacking: The aromatic pyrimidine rings could stack on top of each other, contributing to the stability of the crystal structure.

In a study on 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, Hirshfeld analysis showed that H···H, N···H, C···H, and S···H contacts accounted for 98.9% of the total interactions on the Hirshfeld surface. nih.gov A similar distribution, with the addition of contacts involving the aldehyde oxygen, would be expected for this compound.

| Interaction Type | Expected Contribution | Description |

|---|---|---|

| H···H | High | Van der Waals interactions between hydrogen atoms. |

| C···H / H···C | Significant | Weak hydrogen bonds and van der Waals forces. |

| N···H / H···N | Significant | Potential C–H···N hydrogen bonds. |

| O···H / H···O | Significant | Potential C–H···O hydrogen bonds involving the aldehyde oxygen. |

Computational and Theoretical Studies of 4,6 Dimethylpyrimidine 2 Carbaldehyde and Its Derivatives

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a primary tool for investigating the properties of pyrimidine (B1678525) derivatives due to its balance of accuracy and computational cost. physchemres.orgresearchgate.net These calculations can predict a wide range of molecular properties, from optimized geometries to spectroscopic signatures.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 4,6-Dimethylpyrimidine-2-carbaldehyde, this process involves finding the set of atomic coordinates that corresponds to a minimum on the potential energy surface. The pyrimidine ring is known to be planar, and it is expected that the lowest energy conformation of this compound would also have a largely planar structure. ijfans.org

Conformational analysis focuses on the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. acs.orgyoutube.com In the case of this compound, the primary focus of conformational analysis is the orientation of the 2-carbaldehyde group relative to the pyrimidine ring. Rotation around the C2-C(aldehyde) bond can lead to different conformers. Theoretical calculations are used to determine the relative energies of these conformers and the energy barriers for their interconversion. nih.gov It is generally expected that the most stable conformer will have the aldehyde group oriented in a way that minimizes steric hindrance with the adjacent nitrogen atom of the pyrimidine ring. The planarity of the system is favored by the delocalization of π-electrons across the ring and the carbonyl group.

Table 1: Representative Calculated Geometrical Parameters for a Pyrimidine Derivative Note: The following data is illustrative for a substituted pyrimidine and not specific to this compound.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N1 | 1.34 | N1-C2-N3 | 126.5 |

| C4-C5 | 1.39 | C4-C5-C6 | 116.8 |

| C2-C(aldehyde) | 1.48 | N1-C2-C(aldehyde) | 115.5 |

| C(aldehyde)-O | 1.22 | C2-C(aldehyde)-O | 124.0 |

| Dihedral(N3-C2-C(aldehyde)-O) | - | - | 180.0 (anti-periplanar) |

| Dihedral(N1-C2-C(aldehyde)-O) | - | - | 0.0 (syn-periplanar) |

This interactive table presents typical bond lengths, bond angles, and dihedral angles for a substituted pyrimidine aldehyde, as would be determined by DFT calculations.

The electronic properties of a molecule are crucial for understanding its reactivity. mdpi.com Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. wjarr.com

For this compound, the HOMO is expected to be localized primarily on the pyrimidine ring, which is rich in π-electrons. The LUMO is likely to be centered on the electron-withdrawing carbaldehyde group and the pyrimidine ring. The energy of these orbitals and their gap can be used to predict the molecule's behavior in chemical reactions and its electronic absorption properties. jchemrev.com

Table 2: Representative Frontier Molecular Orbital Energies for a Pyrimidine Derivative Note: The following data is illustrative and not specific to this compound.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 4.5 |

This interactive table shows typical HOMO, LUMO, and energy gap values for a pyrimidine derivative, which are key indicators of electronic behavior.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. irjweb.com The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack.

In this compound, the most negative regions are expected to be located around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group, due to their high electronegativity. researchgate.netmdpi.com The most positive regions are likely to be found around the hydrogen atoms. The MEP analysis provides a visual representation of the molecule's polarity and its potential interaction sites with other molecules. rsc.org

Computational methods can simulate the vibrational spectra (infrared and Raman) of molecules. nih.govacs.org By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. mdpi.com This comparison helps in the assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. ijfans.org

For this compound, DFT calculations can predict the characteristic vibrational frequencies for the C=O stretching of the aldehyde, the C-H stretching of the methyl groups and the pyrimidine ring, and the various ring vibrations. physchemres.org These theoretical predictions are crucial for the interpretation of experimental spectroscopic data and for confirming the structure of the synthesized compound.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals, and the energy of these interactions can be quantified to assess the stability arising from electron delocalization (hyperconjugation). researchgate.net

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction energy profile can be constructed. pku.edu.cn This profile provides valuable information about the feasibility of a reaction, its rate-determining step, and the nature of the transition states.

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or reactions involving the pyrimidine ring, DFT calculations can be used to explore different possible pathways. mdpi.comrsc.org For instance, the mechanism of a condensation reaction involving the aldehyde group can be modeled to understand the role of catalysts and to predict the stereochemical outcome. nih.gov These theoretical predictions can guide the design of new synthetic routes and the optimization of reaction conditions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern computational drug design and discovery. nih.gov This methodology aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the derivatives of this compound, QSAR models can be developed to predict their efficacy as, for example, enzyme inhibitors or receptor antagonists.

The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular features. These features, known as molecular descriptors, can be categorized into several types, including:

Electronic descriptors: These pertain to the distribution of electrons in the molecule and include parameters like partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric descriptors: These relate to the three-dimensional arrangement of atoms in the molecule, such as molecular volume, surface area, and specific conformational parameters.

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, with the partition coefficient (logP) being a key parameter.

Topological descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and degree of branching.

To construct a QSAR model, the biological activities of a series of this compound derivatives are determined experimentally. These activities, often expressed as IC50 or EC50 values, are then correlated with the calculated molecular descriptors using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.gov The resulting equation provides a quantitative model that can be used to predict the activity of new, unsynthesized derivatives.

A hypothetical QSAR study on a series of this compound derivatives targeting a specific protein might yield the following data:

| Compound | R1-substituent | R2-substituent | LogP | Molecular Weight | Biological Activity (IC50, µM) |

| 1 | -H | -H | 1.5 | 150.17 | 10.5 |

| 2 | -CH3 | -H | 2.0 | 164.20 | 8.2 |

| 3 | -Cl | -H | 2.2 | 184.62 | 5.1 |

| 4 | -H | -OCH3 | 1.3 | 180.19 | 12.3 |

| 5 | -CH3 | -OCH3 | 1.8 | 194.22 | 9.8 |

The derived QSAR model could reveal, for instance, that increasing the hydrophobicity and the presence of an electron-withdrawing group at a specific position on the pyrimidine ring enhances the biological activity. Such insights are invaluable for the rational design of more potent compounds.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time. nih.gov This computational technique solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes their positions and velocities. For this compound and its derivatives, MD simulations are particularly useful for studying their interactions with biological macromolecules, such as proteins or nucleic acids. eco-vector.com

In a typical MD simulation, the compound of interest is placed in a simulated environment, often a box of water molecules, along with its biological target. The forces between all atoms are calculated using a force field, which is a set of parameters that define the potential energy of the system. The simulation then proceeds in a series of small time steps, typically on the order of femtoseconds, to generate a trajectory that can span from nanoseconds to microseconds.

Analysis of the MD trajectory can provide detailed information on:

Binding Modes: How the derivative binds to the active site of a protein, including the key intermolecular interactions such as hydrogen bonds and hydrophobic contacts. nih.gov

Conformational Changes: The flexibility of the ligand and the protein upon binding, and how these changes influence the binding affinity.

Binding Free Energies: Calculation of the free energy of binding, which is a theoretical measure of the affinity of the ligand for its target.

Solvent Effects: The role of water molecules in mediating the interaction between the ligand and the protein.

A hypothetical MD simulation study of a this compound derivative binding to an enzyme might produce the following results:

| Simulation Time (ns) | Ligand RMSD (Å) | Protein RMSD (Å) | Number of Hydrogen Bonds |

| 0 | 0.0 | 0.0 | 0 |

| 10 | 1.2 | 1.5 | 3 |

| 20 | 1.3 | 1.6 | 4 |

| 30 | 1.1 | 1.5 | 3 |

| 40 | 1.4 | 1.7 | 2 |

| 50 | 1.2 | 1.6 | 4 |

The Root Mean Square Deviation (RMSD) values indicate the stability of the ligand and protein structures over the course of the simulation. The number of hydrogen bonds provides a quantitative measure of the specific interactions that stabilize the ligand-protein complex. These simulations can guide the modification of the derivative's structure to optimize its interactions with the target, leading to the design of more effective therapeutic agents. rsc.org

Coordination Chemistry and Metal Complexes of 4,6 Dimethylpyrimidine 2 Carbaldehyde Derivatives

Design and Synthesis of Pyrimidine-Based Ligands

The synthesis of ligands based on the 4,6-dimethylpyrimidine (B31164) framework is a cornerstone for developing novel metal complexes. The reactivity of functional groups on the pyrimidine (B1678525) ring allows for the creation of multidentate ligands capable of forming stable chelates with metal ions.

Schiff bases, or imines, are a prominent class of ligands in coordination chemistry, typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. ijsra.netnih.gov Schiff bases derived from 2-amino-4,6-dimethylpyrimidine are readily prepared by reacting the amine with various carbonyl compounds. nih.govmdpi.com This straightforward synthesis allows for a high degree of structural flexibility and the introduction of different donor atoms. researchgate.net

For instance, a bidentate Schiff base can be formed by the condensation of 2-amino-4,6-dimethylpyrimidine with 5-nitrosalicylaldehyde in an ethanolic medium under reflux. ijcr.info Similarly, reacting 2-amino-4,6-dimethylpyrimidine with other aldehydes, such as 2-hydroxy-1-naphthaldehyde, also yields Schiff base ligands. mdpi.com The resulting imine nitrogen (-C=N-) group, along with other potential donor sites on the aldehyde precursor (like a phenolic -OH group), creates a chelating environment suitable for coordinating with transition metal ions. ijsra.netmdpi.com These ligands are valued for their facile synthesis and the stability of the complexes they form. ijsra.net

Table 1: Examples of Synthesized Schiff Base Ligands

| Amine Precursor | Aldehyde/Ketone Precursor | Resulting Ligand Type |

|---|---|---|

| 2-Amino-4,6-dimethylpyrimidine | 5-Nitrosalicylaldehyde | Bidentate Schiff Base ijcr.info |

| 2-Amino-4,6-dimethylpyrimidine | 2-Hydroxy-1-naphthaldehyde derivative | Multidentate Schiff Base mdpi.com |

| 4-Aminopyrimidine-2(1H)-one | 2,3,4-Trimethoxy benzaldehyde | Bidentate Schiff Base tandfonline.comtandfonline.com |

Beyond Schiff bases, the 4,6-dimethylpyrimidine core can be incorporated into other important ligand classes like thiolates and hydrazones.

Thiolate Ligands: These ligands introduce a soft sulfur donor atom, which has a strong affinity for heavier transition metals. 4,6-dimethyl-2-thiopyrimidine (DMTP) is a key precursor in this category. It can act as a ligand itself, coordinating through the sulfur atom. tandfonline.com More complex thiolate-containing ligands can be synthesized from precursors like 2-S-methylmercapto-6-methylpyrimidine-4-carbaldehyde, which can then be reacted with S-methyl or S-benzyl dithiocarbazate. researchgate.net

Hydrazone Ligands: Hydrazone ligands are formed by the reaction of a hydrazine derivative with an aldehyde or ketone. A notable example is 3-[(4,6-dimethyl-pyrimidine-2-yl)-hydrazono]-butan-2-one oxime (PymoxH), a tetradentate ligand synthesized from 2-hydrazino-4,6-dimethylpyrimidine. acs.orgacs.org These ligands often feature a chain of nitrogen donor atoms, making them excellent chelators for a variety of metal ions. researchgate.net

Synthesis and Structural Characterization of Metal Complexes

The versatile ligands derived from 4,6-dimethylpyrimidine readily form complexes with a wide array of transition metals. The synthesis typically involves reacting the ligand with a metal salt in a suitable solvent.

A diverse range of transition metal complexes have been synthesized using pyrimidine-based ligands. The general procedure involves mixing a solution of the ligand with a solution of the desired metal salt, often with heating or stirring, to facilitate the complexation reaction. mdpi.comijcr.info

Fe(II)/Fe(III), Cu(II), Zn(II), Ni(II), Co(II), Mn(II) Complexes: Complexes of these first-row transition metals are widely reported. For example, solid complexes of Cu(II) and Mn(II) with a Schiff base derived from 2-amino-4,6-dimethylpyrimidine and 5-nitrosalicylaldehyde have been prepared. ijcr.info Similarly, Schiff bases from sulfisomidine have been used to create complexes with Cu(II), Ni(II), Co(II), Fe(II), Mn(II), and Zn(II). lboro.ac.uk Hydrazone ligands have been used to synthesize Ni(II), Co(III), and Fe(III) complexes. researchgate.net Mixed ligand complexes of Mn(II), Co(II), and Cu(II) incorporating 2-amino-4,6-dimethyl pyrimidine have also been synthesized. mdpi.com

Pt, Ru, and other Platinum Group Metal Complexes: Platinum(II) complexes have been prepared using pyrimidine-based chelating ligands like bis(pyrimidine-2-yl)amine. nih.gov The synthesis of Pt(II) complexes with 4,6-dimethyl-2-thiopyrimidine has also been documented. tandfonline.com Furthermore, the synthesis of Ru(III) complexes with pyrimidine-based Schiff base ligands has been reported. researchgate.net

X-ray crystallography and spectroscopic methods are crucial for determining the coordination modes of the ligands and the resulting geometries of the metal centers.

The coordination can occur in several ways:

Monodentate Coordination: In complexes like Zn(DMTP)₂Cl₂ and Cd(DMTP)₂Cl₂, the 4,6-dimethyl-2-thiopyrimidine (DMTP) ligand coordinates as a monodentate ligand through its sulfur atom. tandfonline.com

Bidentate and Tridentate Coordination: Schiff base ligands often act as bidentate or tridentate chelators. researchgate.net For instance, a Schiff base derived from 2-amino-4,6-dimethylpyrimidine can coordinate through the azomethine nitrogen and a phenolic oxygen. mdpi.com Azo-Schiff base ligands derived from 2-aminopyrimidine can act as tridentate ligands, coordinating via the azomethine nitrogen, an azo nitrogen atom, and an imidazole nitrogen atom. ekb.eg In some bis-chelate complexes of Ni(II), Co(III), and Fe(III), the hydrazone ligand binds the metal ion using the pyrimidyl nitrogen, azomethine nitrogen, and a thiolato sulfur atom. researchgate.net

These varied coordination modes lead to a range of geometries around the metal center:

Tetrahedral: A distorted tetrahedral geometry is observed in Zn(DMTP)₂Cl₂ and Cd(DMTP)₂Cl₂. tandfonline.com A tetrahedral geometry has also been proposed for a Pd(II) complex with a mixed-ligand system. mdpi.com

Square Planar: Square planar geometry is suggested for some Ni(II) and Au(III) complexes. ekb.egfrontiersin.org

Square Pyramidal: In a hexanuclear Zn(II) cluster, one zinc atom exhibits a distorted square pyramidal geometry. acs.org A distorted square pyramidal geometry has also been proposed for a Cu(II) complex. frontiersin.org

Octahedral: This is a very common geometry. High-spin octahedral structures have been identified for Cu(II) and Mn(II) complexes. ijcr.info Distorted octahedral arrangements with an N₄S₂ chromophore are found in Ni(II), Co(III), and Fe(III) complexes of hydrazone ligands. researchgate.net Octahedral geometries are also proposed for a range of Co(II), Ni(II), Cu(II), and Zn(II) complexes. ekb.egekb.eg

Table 2: Geometries of Selected Metal Complexes

| Metal Ion | Ligand Type | Proposed/Determined Geometry |

|---|---|---|

| Zn(II) | Thiolate (DMTP) | Distorted Tetrahedral tandfonline.com |

| Zn(II) | Hydrazone Oxime | Distorted Square Pyramidal / Five-coordinate acs.org |

| Cu(II) | Schiff Base | High-Spin Octahedral ijcr.info |

| Ni(II) | Hydrazone | Distorted Octahedral researchgate.net |

| Co(III) | Hydrazone | Distorted Octahedral researchgate.net |

| Fe(III) | Hydrazone | Distorted Octahedral researchgate.net |

| Au(III) | Azo-Schiff Base | Square Planar ekb.egekb.eg |

Spectroscopic and Electrochemical Investigations of Metal Complexes

A suite of spectroscopic and electrochemical techniques is employed to characterize the synthesized metal complexes and probe their electronic structures and properties.

Infrared (IR) Spectroscopy: IR spectroscopy is fundamental in confirming the coordination of the ligand to the metal ion. A shift in the stretching frequency of the azomethine group (ν(C=N)) in Schiff base complexes is a key indicator of coordination. ekb.eg For thiolate or thione-containing ligands, changes in the C=S stretching frequency can also signify complexation. researchgate.net The appearance of new bands at lower frequencies can be assigned to metal-nitrogen (ν(M-N)), metal-oxygen (ν(M-O)), and metal-sulfur (ν(M-S)) vibrations, further confirming the formation of the complex. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide insights into the geometry of the complexes and the nature of electronic transitions. The spectra often show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions, which are characteristic of the metal ion and its coordination environment. researchgate.net These data, often correlated with magnetic susceptibility measurements, help in assigning the geometry, such as octahedral for certain Ni(II) and Fe(II) complexes. ijcr.inforesearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligands and their diamagnetic complexes (e.g., Zn(II), Pt(II)). tandfonline.comtandfonline.com Comparing the NMR spectrum of the free ligand to that of the complex can reveal which atoms are involved in coordination. tandfonline.com

Magnetic Susceptibility: For paramagnetic complexes (e.g., those of Cu(II), Ni(II), Co(II), Mn(II)), measuring the magnetic moment at room temperature helps to determine the spin state and provides evidence for the coordination geometry. researchgate.netijcr.inforesearchgate.net For example, a magnetic moment of 3.03 B.M. for a Ni(II) complex supports an octahedral geometry. researchgate.net

Electrochemical Studies: Techniques like cyclic voltammetry are used to investigate the redox properties of the ligands and their metal complexes. researchgate.netsemanticscholar.org These studies can probe the existence of electrochemical reduction and oxidation processes, providing information about the electronic communication between the metal center and the pyrimidine-based ligand. semanticscholar.orgkzoo.edu The electrochemical behavior of pyrimidine derivatives has also been explored in other contexts, highlighting their redox-active nature.

FT-IR, UV-Vis, and Magnetic Susceptibility Measurements of Complexes

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a crucial tool for confirming the coordination of a ligand to a metal ion. In the context of Schiff base derivatives of 4,6-Dimethylpyrimidine-2-carbaldehyde, the comparison between the FT-IR spectrum of the free ligand and its metal complexes reveals key shifts in vibrational frequencies.

A significant indicator of successful complexation is the shift in the azomethine group (ν(C=N)) stretching frequency. This band, typically observed in the free ligand, shifts to a lower frequency upon coordination with a metal ion. ijsrp.org This shift is attributed to the donation of electron density from the azomethine nitrogen to the metal center, which weakens the C=N bond.

Furthermore, the appearance of new, non-ligand bands in the far-infrared region of the spectra for the complexes provides direct evidence of metal-ligand bond formation. These bands are typically assigned to the stretching vibrations of metal-nitrogen (ν(M-N)) and, if applicable, metal-oxygen (ν(M-O)) bonds. mdpi.commdpi.com For instance, in complexes involving Schiff bases derived from hydroxyl-containing aldehydes, the coordination of the phenolic oxygen is confirmed by these ν(M-O) bands. mdpi.com

Interactive Data Table: Representative FT-IR Spectral Data (cm⁻¹) for Pyrimidine Schiff Base Complexes

| Compound/Complex | ν(C=N) Azomethine | ν(M-N) | ν(M-O) |

| Free Ligand (Typical) | ~1623 | - | - |

| [Ni(L)₂(NO₃)₂] | ~1567 | ~707 | - |

| [Co(L)₂(NO₃)₂] | ~1706 | ~752 | - |

| [Cu(L)₂(NO₃)₂] | ~1622 | ~708 | - |

Note: Data is representative of typical shifts observed in related pyrimidine Schiff base complexes. 'L' denotes the Schiff base ligand.

Electronic (UV-Vis) Spectroscopy

The electronic spectra of these complexes, recorded in solvents like DMSO or ethanol, provide valuable information about their electronic transitions and geometry. The spectra typically display two main types of absorption bands:

Intraligand Transitions: High-intensity bands in the ultraviolet region are assigned to π→π* and n→π* electronic transitions within the aromatic rings and the C=N chromophore of the ligand. Upon complexation, the positions of these bands may shift, indicating the involvement of the ligand in coordination. inorgchemres.orgresearchgate.net

d-d Transitions: For transition metal complexes, weaker absorption bands are often observed in the visible region. These bands correspond to d-d electronic transitions of the central metal ion. The energy and number of these bands are characteristic of the metal ion's d-electron configuration and the coordination geometry of the complex (e.g., octahedral, tetrahedral, or square planar). For example, Ni(II) complexes can exhibit bands assignable to transitions like ³A₂g → ³T₁g, which is typical for an octahedral geometry. nih.gov

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements at room temperature are used to determine the effective magnetic moment (μ_eff) of the metal complexes. This value helps in determining the number of unpaired electrons in the central metal ion and, consequently, provides strong evidence for the geometry of the complex. nih.gov

For instance, Mn(II) and Co(II) high-spin octahedral complexes typically show magnetic moments of approximately 5.84 B.M. and 4.90 B.M., respectively. mdpi.com A Cu(II) complex with one unpaired electron in an octahedral geometry will have a magnetic moment around 1.72 B.M. mdpi.com In contrast, Pd(II) or diamagnetic Zn(II) complexes would be expected to have a magnetic moment of zero, consistent with a square-planar or tetrahedral geometry, respectively. mdpi.comnih.gov

Interactive Data Table: Magnetic Moment Data for Representative Pyrimidine Derivative Complexes

| Complex | Metal Ion | Magnetic Moment (μ_eff, B.M.) | Proposed Geometry |

| Mn(II) Complex | Mn(II) | 5.84 | High-spin Octahedral |

| Co(II) Complex | Co(II) | 4.90 | High-spin Octahedral |

| Cu(II) Complex | Cu(II) | 1.72 | Octahedral |

| Pd(II) Complex | Pd(II) | Diamagnetic | Square-planar |

Note: Data is based on typical values for analogous pyrimidine-based metal complexes. mdpi.com

Molar Conductivity Studies for Ionic Nature

The measured molar conductivity values are compared to established ranges for different electrolyte types in a given solvent.

Non-electrolytes: Complexes where the anions are directly coordinated to the metal ion, leaving no free ions in the solution, exhibit very low molar conductivity values. For instance, in DMSO, values in the range of 11.4–28.2 Ω⁻¹cm²mol⁻¹ are indicative of a non-electrolytic nature. mdpi.com

Electrolytes: If the anions are not part of the inner coordination sphere and exist as counter-ions, the complex will dissociate in solution, leading to higher conductivity values. The magnitude of Λ_M can indicate the ratio of cations to anions (e.g., 1:1, 1:2 electrolyte).

Studies on various metal complexes with ligands derived from pyrimidine have shown that many are non-electrolytic in nature, confirming that anions like chloride or acetate are often coordinated directly to the metal center. mdpi.com

Interactive Data Table: Molar Conductivity of Representative Pyrimidine-Based Complexes in DMSO

| Complex Formula (Example) | Molar Conductivity (Λ_M) in Ω⁻¹cm²mol⁻¹ | Nature of Complex |

| [Mn(L)Cl₂] | 22.1 | Non-electrolyte |

| [Co(L)(H₂O)Cl₂] | 26.6 | Non-electrolyte |

| [Cu(L)(H₂O)Cl₂] | 28.2 | Non-electrolyte |

Note: Data is based on typical values for analogous pyrimidine-based metal complexes in DMSO solvent. mdpi.com

Theoretical Studies of Metal-Ligand Interactions in Pyrimidine Complexes

Theoretical and computational methods, particularly Density Functional Theory (DFT), serve as powerful tools to complement experimental data and provide deeper insights into the nature of metal-ligand interactions in pyrimidine-based complexes. researchgate.net These studies can be used to optimize molecular geometries, analyze electronic structures, and predict spectroscopic properties.

DFT calculations allow for the determination of the most stable three-dimensional structure of a complex by minimizing its energy. The calculated bond lengths and angles from these optimized geometries can be compared with experimental data, such as those from X-ray crystallography, to validate the proposed structures. mdpi.com

Furthermore, DFT is used to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that relates to the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller energy gap generally implies higher reactivity. In the context of metal complexes, the analysis of these orbitals can explain charge-transfer interactions, where electron density is donated from the ligand-centered HOMO to the metal-centered LUMO. researchgate.netmdpi.com

Quantum chemical parameters derived from these calculations, such as electronegativity, chemical potential, hardness, and softness, can be used to predict and rationalize the stability and reactivity of the complexes. Computational studies have shown that in many pyrimidine-metal complexes, the HOMO is often localized on the ligand, while the LUMO is centered on the metal ion, which is characteristic of the ligand-to-metal charge transfer observed in electronic spectra. researchgate.netresearchgate.net

Advanced Research Applications of 4,6 Dimethylpyrimidine 2 Carbaldehyde Derivatives

Applications in Materials Science

Derivatives of 4,6-dimethylpyrimidine-2-carbaldehyde are increasingly explored for their potential in creating novel materials with tailored optical and electronic properties. The pyrimidine (B1678525) core, being electron-deficient, is an ideal component for engineering materials used in advanced technologies. rsc.org

Development of Organic Nonlinear Optical (NLO) Materials

The electron-withdrawing nature of the pyrimidine ring makes it an excellent building block for "push-pull" molecules, which are critical for nonlinear optical (NLO) applications. rsc.org These systems feature an electron-donor group and an electron-acceptor group connected by a π-conjugated bridge, leading to significant intramolecular charge transfer (ICT). nih.govnih.govmetu.edu.tr This molecular architecture is essential for materials that can alter the properties of light, finding use in optical data processing, sensors, and photonic devices. rsc.org

Research into pyrimidine-based NLO chromophores has expanded significantly, focusing on applications like second harmonic generation and two-photon absorption. researchgate.net The aldehyde functional group in this compound serves as a key reaction site to introduce various donor moieties and extend the conjugation, thereby creating potent push-pull systems. researchgate.net For instance, a newly synthesized pyrimidine derivative, PMMS, demonstrated a third-order nonlinear susceptibility (χ³) superior to that of well-known chalcone (B49325) derivatives, underscoring the potential of this molecular family in advanced optical and photonic applications. rsc.orgrsc.org The strategic design of these molecules can lead to enhanced NLO responses, making them promising candidates for next-generation technologies. nih.gov

| Property | Value | Significance |

| First Hyperpolarizability (β) | High (e.g., 2.376 × 10⁻²⁸ esu for related chromophores) nih.gov | Indicates a strong second-order NLO response. |

| Third-Order Susceptibility (χ³) | Superior to known chalcone derivatives rsc.orgrsc.org | Highlights potential for advanced photonic applications. |

| Intramolecular Charge Transfer (ICT) | Strong, characteristic of push-pull systems nih.govmetu.edu.tr | Essential for achieving high NLO activity. |

Synthesis of Conjugated Polymers and Optoelectronic Materials

The 4,6-dimethylpyrimidine (B31164) unit is a valuable component in the synthesis of conjugated polymers for optoelectronic applications. rsc.org The acidic protons of the methyl groups on the pyrimidine ring can be deprotonated to facilitate aldol (B89426) condensation reactions with various aromatic dialdehydes, leading to the formation of novel conjugated polymers. rsc.orgresearchgate.net

These pyrimidine-based polymers are investigated for their semiconducting properties and potential use in devices like organic light-emitting diodes (OLEDs). researchgate.netnih.gov The electronic properties, such as the HOMO/LUMO energy levels, can be finely tuned by modifying the substituents on the pyrimidine ring, which in turn influences the material's performance in optoelectronic devices. nih.gov The resulting polymers often exhibit favorable HOMO and LUMO energy levels for efficient charge injection and transport, making them suitable for use in polymer light-emitting diodes and other organic electronic devices. researchgate.net

Crystal Engineering for Co-crystal Formation and Enhanced Properties

Crystal engineering utilizes noncovalent interactions to design and assemble molecules into crystalline solids with desired physicochemical properties. nih.gov Derivatives of the 4,6-dimethylpyrimidine core, such as 2-amino-4,6-dimethylpyrimidine, have been extensively studied for their ability to form co-crystals, particularly with carboxylic acids. acs.orgresearchgate.net

These interactions are guided by the formation of robust and predictable intermolecular hydrogen-bonding patterns known as supramolecular synthons. acs.orgsaspublishers.com For aminopyrimidines, the R²₂(8) ring motif is a commonly occurring synthon when interacting with a carboxylic acid. acs.orgresearchgate.net More complex, recurring patterns such as the linear heterotetramer (LHT) have also been identified and are found to be dominant in many crystal structures involving this pyrimidine core. acs.org By strategically selecting co-formers, it is possible to create multicomponent crystals with enhanced properties like improved solubility or stability. researchgate.netrsc.org The principles demonstrated with aminopyrimidine derivatives are applicable to this compound derivatives, where the pyrimidine nitrogen atoms can act as hydrogen bond acceptors to direct crystal packing and form novel co-crystals. rsc.orgresearchgate.net

Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry

Pyrimidine derivatives are fundamental building blocks in organic synthesis due to their wide range of chemical reactivity and biological significance. growingscience.comgsconlinepress.comorientjchem.org The this compound molecule, in particular, is a highly versatile intermediate for constructing more complex heterocyclic systems. researchgate.net

The aldehyde group serves as a reactive handle for a multitude of chemical transformations, including condensations, cycloadditions, and multicomponent reactions. mdpi.comorganic-chemistry.org This allows for the introduction of various substituents and the annulation of new rings onto the pyrimidine core. For example, pyrimidine-4-carbaldehydes have been used to generate alkynyl, cyano, and oxazol-5-yl substituents. researchgate.net Research has demonstrated numerous synthetic pathways starting from pyrimidine precursors to create diverse libraries of fused heterocyclic compounds, such as thieno[3,2-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. growingscience.comjrasb.com The ability to easily modify the pyrimidine structure makes these compounds invaluable in medicinal chemistry and drug discovery. gsconlinepress.comnih.gov

Exploration in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by noncovalent interactions, such as hydrogen bonding and van der Waals forces. wikipedia.org Within this field, host-guest chemistry describes complexes where a larger "host" molecule encapsulates a smaller "guest" molecule. wikipedia.orglibretexts.org

The pyrimidine unit is an effective component in designing supramolecular assemblies due to the ability of its nitrogen atoms to participate in hydrogen bonding. rsc.org This allows pyrimidine derivatives to interact with complementary molecules, forming predictable structural motifs. researchgate.net In the context of host-guest chemistry, pyrimidine derivatives can be incorporated into larger macrocyclic hosts or act as guests that bind within the cavities of hosts like cyclodextrins or cucurbiturils. wikipedia.orgnih.gov The specific binding is driven by factors like molecular recognition, size complementarity, and intermolecular forces. libretexts.org Such host-guest systems have applications in areas ranging from drug delivery to the development of molecular sensors. nih.gov

Analytical Chemistry Applications

Related compounds, such as 2-amino-4,6-dimethylpyrimidine, are utilized in analytical methods for the detection and quantification of other substances. mdpi.com These applications leverage the specific chemical reactivity and coordination properties of the pyrimidine ring. Derivatives can be used in quality control and research laboratories to provide reliable analytical results. The functional groups on the pyrimidine ring can be tailored to create specific interactions, making them useful as reagents or standards in various analytical techniques.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-Dimethylpyrimidine-2-carbaldehyde, and how can reaction conditions be standardized for reproducibility?

- Methodological Answer : Traditional synthesis may involve condensation of aldehydes with pyrimidine precursors under acidic or basic catalysis. For example, analogous pyrimidine derivatives (e.g., pyrido[2,3-<i>d</i>]pyrimidines) are synthesized via cyclocondensation of aminopyrimidines with carbonyl compounds . Green chemistry approaches, such as catalyst-free aqueous reactions, could reduce environmental impact . Standardization requires rigorous control of stoichiometry, temperature, and solvent purity. Use NMR or LC-MS to monitor reaction progress and verify product purity.

Q. How can the aldehyde functional group in this compound be quantitatively analyzed?

- Methodological Answer : Derivatization with 2,4-dinitrophenylhydrazine (DNPH) forms a stable hydrazone, enabling spectrophotometric or HPLC quantification . For higher sensitivity, employ LC-MS with electrospray ionization (ESI) to detect the derivatized product. Calibration curves using authentic standards are critical for accuracy.

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Aldehydes are prone to oxidation and moisture-induced degradation. Store the compound in amber vials under inert gas (e.g., argon) at –20°C. Periodic analysis via FT-IR or <sup>1</sup>H NMR can detect oxidation products (e.g., carboxylic acids) . Desiccants like molecular sieves should be used in storage containers.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. Challenges include managing disorder in the aldehyde group; iterative refinement with anisotropic displacement parameters improves accuracy . Pair SC-XRD with DFT calculations to validate electronic structure models.

Q. What strategies can elucidate the compound’s structure-activity relationships (SAR) in medicinal chemistry applications?

- Methodological Answer : Design derivatives by modifying substituents (e.g., replacing methyl groups with halogens or electron-withdrawing groups). Test biological activity against target enzymes (e.g., dihydrofolate reductase) using enzyme inhibition assays. Compare results with structurally related pyrido[2,3-<i>d</i>]pyrimidines, which exhibit antitumor activity . SAR analysis requires multivariate statistical tools to correlate structural features with activity.

Q. How should researchers address contradictory data in spectroscopic characterization (e.g., NMR vs. IR)?

- Methodological Answer : Contradictions may arise from solvent effects, impurities, or tautomerism. Cross-validate using complementary techniques:

- NMR : Confirm aldehyde proton (δ 9–10 ppm) and pyrimidine ring protons.

- IR : Verify C=O stretch (~1700 cm<sup>-1</sup>) and absence of OH stretches.

- Mass Spectrometry : Confirm molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns.

Iterative refinement of experimental conditions and purity checks are essential .

Q. What green chemistry methodologies can be applied to synthesize this compound?

- Methodological Answer : Catalyst-free, water-mediated reactions minimize waste. For example, microwave-assisted synthesis in aqueous media accelerates reaction kinetics while reducing energy consumption . Evaluate sustainability using metrics like E-factor (waste-to-product ratio) and compare with traditional methods.

Q. How can mechanistic studies clarify the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : Use <sup>13</sup>C NMR to track aldehyde carbon electrophilicity. Kinetic studies under varying pH and temperature conditions reveal rate-determining steps. Isotope labeling (e.g., D2O for solvent isotope effects) can distinguish between concerted and stepwise mechanisms .

Data Contradiction and Validation

Q. What protocols ensure reproducibility when conflicting spectral data arise?

- Methodological Answer :

- Step 1 : Replicate experiments under identical conditions.

- Step 2 : Use high-resolution MS to rule out isobaric interferences.

- Step 3 : Validate crystallographic data with CIF checkers (e.g., PLATON) to detect twinning or disorder .

- Step 4 : Apply multivariate analysis (e.g., PCA) to identify outliers in datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.